Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the subsequent functionalization to introduce the tert-butyl and piperidine moieties. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is a common reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
Tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(4-chloro-3AH-imidazo[4,5-C]pyridin-6-YL)piperidine-1-carboxylate has unique structural features that may confer specific biological activities or chemical reactivity. These differences can make it more suitable for certain applications, such as drug development or material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(14(17)20-11)19-9-18-12/h8-10,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDJPZZNLNEWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=NC=NC3C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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